alpha-D-Glucopyranose, 6-(dihydrogen phosphate)

Description

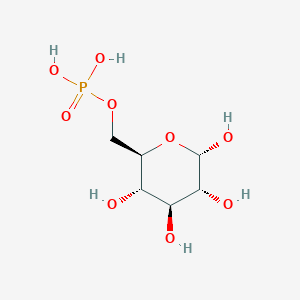

α-D-Glucopyranose, 6-(dihydrogen phosphate) (CAS: 299-31-0), also known as glucose 6-phosphate (G6P), is a critical intermediate in carbohydrate metabolism. Structurally, it consists of a D-glucopyranose ring with a phosphate group esterified to the C6 hydroxyl group in the α-anomeric configuration . This compound plays a central role in glycolysis, gluconeogenesis, and the pentose phosphate pathway, serving as a substrate for enzymes like glucose-6-phosphate dehydrogenase (G6PDH) . Its molecular formula is C₆H₁₃O₉P, with a molecular weight of 260.135 g/mol and a logP value of -4.2, indicating high hydrophilicity .

G6P is synthesized enzymatically via hexokinase-mediated phosphorylation of glucose or chemically through phosphorylation reagents such as phenyl dichlorophosphate in anhydrous conditions . Its sodium salt forms (e.g., monosodium or disodium salts) are commonly used in biochemical assays due to their stability and solubility .

Structure

3D Structure

Properties

CAS No. |

15209-11-7 |

|---|---|

Molecular Formula |

C6H13O9P |

Molecular Weight |

260.14 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5-,6+/m1/s1 |

InChI Key |

NBSCHQHZLSJFNQ-DVKNGEFBSA-N |

SMILES |

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)OP(=O)(O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |

Other CAS No. |

15209-11-7 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-D-Glucopyranose, 6-(dihydrogen phosphate) can be synthesized through the phosphorylation of D-glucose. The reaction typically involves the use of phosphorylating agents such as phosphoric acid or phosphoryl chloride under controlled conditions .

Industrial Production Methods: In industrial settings, the production of alpha-D-Glucopyranose, 6-(dihydrogen phosphate) often involves enzymatic methods. Enzymes such as hexokinase catalyze the phosphorylation of glucose using adenosine triphosphate (ATP) as the phosphate donor .

Chemical Reactions Analysis

Types of Reactions: Alpha-D-Glucopyranose, 6-(dihydrogen phosphate) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form gluconic acid derivatives.

Reduction: It can be reduced to form sorbitol derivatives.

Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.

Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.

Substitution: Various nucleophiles can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Gluconic acid derivatives.

Reduction: Sorbitol derivatives.

Substitution: Various substituted glucose derivatives.

Scientific Research Applications

Alpha-D-Glucopyranose, 6-(dihydrogen phosphate) has numerous applications in scientific research:

Chemistry: It is used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.

Biology: It plays a crucial role in metabolic studies and is used to investigate cellular energy production and regulation.

Medicine: It is involved in research related to metabolic disorders such as diabetes and glycogen storage diseases.

Industry: It is used in the production of biofuels and as a precursor for various biochemical products.

Mechanism of Action

The mechanism of action of alpha-D-Glucopyranose, 6-(dihydrogen phosphate) involves its role as an intermediate in metabolic pathways. It is phosphorylated by hexokinase to form glucose-6-phosphate, which then enters glycolysis or the pentose phosphate pathway. It acts as a substrate for various enzymes, including glucose-6-phosphate dehydrogenase and phosphoglucomutase .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and biochemical distinctions between G6P and related phosphorylated carbohydrates:

Table 1: Comparative Analysis of α-D-Glucopyranose, 6-(dihydrogen phosphate) and Analogues

Key Comparisons

Phosphate Position and Metabolic Roles :

- G6P’s C6 phosphate group directs it toward glycolysis or the pentose phosphate pathway, whereas glucose 1-phosphate (C1-phosphate) is channeled into glycogen or starch metabolism .

- Fructose 6-phosphate , an isomer of G6P, is interconvertible via phosphoglucoisomerase but primarily feeds into the glycolysis pathway .

Structural and Functional Specificity: Sucrose 6-phosphate contains a disaccharide (glucose-fructose) backbone with a phosphate on the glucose unit. α-D-Glucopyranose, 1-(dihydrogen phosphate) participates in nucleotide sugar synthesis (e.g., UDP-glucose), contrasting with G6P’s role in energy production .

Synthesis and Stability: G6P is synthesized via enzymatic phosphorylation (hexokinase) or chemical methods using reagents like phenyl dichlorophosphate . In contrast, 6-chloro-6-deoxy-D-glucose derivatives (e.g., 6-Chloro-6-deoxy-α-D-glucopyranose) are synthesized through halogenation, yielding non-metabolizable analogs used in tracer studies .

Receptor Binding and Selectivity :

- Macrocyclic receptors exhibit 10.51 logβ₁₂ affinity for dihydrogen phosphate (e.g., G6P), compared to 8.46 logβ₁₂ for acetate , highlighting the specificity of phosphate-group interactions in biochemical systems .

Research Findings

- Enzymatic Assays : G6P is quantifiable via NADPH formation in G6PDH-coupled assays, distinguishing it from fructose 6-phosphate, which requires isomerase conversion for detection .

- Thermodynamic Stability : G6P’s phosphate group at C6 enhances its solubility and stability in aqueous buffers (pH 5–8), whereas C1-phosphorylated analogs like glucose 1-phosphate are more prone to hydrolysis under acidic conditions .

- Industrial Applications: Sodium salts of G6P are preferred in diagnostic kits due to their purity (>95% by HPLC), while barium salts of lactose 1-phosphate (CAS: 103404-65-5) are used in niche biochemical applications .

Biological Activity

Alpha-D-Glucopyranose, 6-(dihydrogen phosphate) is a phosphorylated derivative of glucose that plays significant roles in various biological processes. This compound is involved in metabolic pathways, cellular signaling, and has potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₁₃O₈P

- Molecular Weight : 228.14 g/mol

- Structure : The compound consists of a glucopyranose ring with a phosphate group attached to the sixth carbon.

Biological Functions

Alpha-D-Glucopyranose, 6-(dihydrogen phosphate) is primarily known for its role in carbohydrate metabolism. It acts as a substrate for various enzymes and is crucial in several metabolic pathways:

- Glycolysis : It participates in the conversion of glucose to glucose-6-phosphate, which is a key step in glycolysis.

- Gluconeogenesis : It plays a role in the synthesis of glucose from non-carbohydrate sources.

- Pentose Phosphate Pathway (PPP) : It contributes to the production of NADPH and ribose-5-phosphate, essential for anabolic reactions and nucleotide synthesis.

Enzymatic Interactions

The biological activity of alpha-D-glucopyranose, 6-(dihydrogen phosphate) is mediated through its interactions with various enzymes:

- Hexokinase : Catalyzes the phosphorylation of glucose to form glucose-6-phosphate.

- Phosphoglucomutase : Converts glucose-1-phosphate to glucose-6-phosphate, facilitating the interconversion between different sugar phosphates.

- Aldo-Keto Reductase : Involved in the reduction of carbonyl compounds and plays a role in the polyol pathway during hyperglycemia .

Case Studies

- Metabolic Regulation :

- Antioxidant Properties :

- Immunomodulatory Effects :

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.